molecular formula C8H11N5O6S B051679 1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile CAS No. 123124-30-1

1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile

Cat. No. B051679
M. Wt: 305.27 g/mol
InChI Key: HBBAOIRLQWQUSR-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a nucleoside analogue that has been synthesized through a multi-step process and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of 1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in nucleic acid synthesis, which are essential for the replication of viruses and cancer cells.

Biochemical And Physiological Effects

Studies have shown that 1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile has low toxicity and does not affect normal cells. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been shown to inhibit the replication of viruses without affecting host cells.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile is its low toxicity and selectivity towards cancer cells and viruses. It is also relatively easy to synthesize and purify. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in scientific research.

Future Directions

There are several future directions for the study of 1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile. One direction is to further investigate its potential as an antiviral and anticancer agent, including optimizing its use in combination with other drugs. Another direction is to study its potential applications in other fields, such as in the treatment of bacterial infections. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in scientific research.

Synthesis Methods

The synthesis of 1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile involves several steps, including the synthesis of the ribofuranosyl precursor, the introduction of the sulfamoyl group, and the formation of the triazole ring. The final product is obtained through purification and characterization.

Scientific Research Applications

1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile has been investigated for its potential applications in various scientific research fields. It has been studied as an antiviral agent, with promising results against herpes simplex virus type 1 and type 2. It has also been investigated as an anticancer agent, with studies showing its potential in inhibiting the growth of cancer cells.

properties

CAS RN

123124-30-1

Product Name

1-(5'-O-Sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile

Molecular Formula

C8H11N5O6S

Molecular Weight

305.27 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(3-cyano-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

InChI

InChI=1S/C8H11N5O6S/c9-1-5-11-3-13(12-5)8-7(15)6(14)4(19-8)2-18-20(10,16)17/h3-4,6-8,14-15H,2H2,(H2,10,16,17)/t4-,6-,7-,8-/m1/s1

InChI Key

HBBAOIRLQWQUSR-XVFCMESISA-N

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)N)O)O)C#N

SMILES

C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C#N

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C#N

synonyms

1-(5'-O-sulfamoyl-beta-D-ribofuranosyl)(1,2,4)triazole-3-carbonitrile
SRTCN

Origin of Product

United States

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